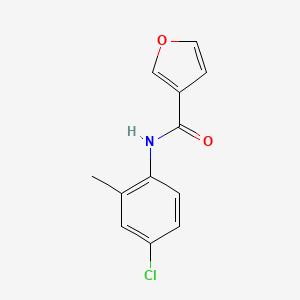
N-(4-methylcyclohexyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)cyclobutanecarboxamide, also known as PX-3, is a chemical compound that has been studied for its potential pharmacological properties. This compound belongs to the class of cyclohexylamines and has been found to have some interesting effects on the central nervous system. The purpose of
Mécanisme D'action
N-(4-methylcyclohexyl)cyclobutanecarboxamide works by binding to and modulating the activity of certain receptors in the brain, including the dopamine D2 and serotonin 5-HT2A receptors. This leads to changes in the release and uptake of neurotransmitters, which can affect mood, motivation, and reward. This compound has also been found to have some effects on other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including changes in neurotransmitter release and uptake, changes in gene expression, and changes in brain structure and function. These effects can lead to changes in behavior, mood, and cognition. This compound has also been found to have some effects on peripheral organs, such as the heart and liver.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylcyclohexyl)cyclobutanecarboxamide has some advantages for lab experiments, including its relatively specific effects on certain receptors and neurotransmitter systems. However, it also has some limitations, such as its complex synthesis method and potential toxicity. Careful attention to safety precautions and proper dosing is required when working with this compound in the lab.
Orientations Futures
There are several future directions for research on N-(4-methylcyclohexyl)cyclobutanecarboxamide. One area of interest is its potential use in treating addiction and other psychiatric disorders. Another area of interest is its effects on brain structure and function, which could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to better understand the mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, more research is needed to explore the potential side effects and toxicity of this compound, particularly in humans.
Méthodes De Synthèse
N-(4-methylcyclohexyl)cyclobutanecarboxamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of cyclobutanone with methylcyclohexylamine to form N-(4-methylcyclohexyl)cyclobutanone. This intermediate product is then reduced using sodium borohydride to form this compound, which is the final product. The synthesis of this compound is a complex process that requires careful attention to detail and safety precautions.
Applications De Recherche Scientifique
N-(4-methylcyclohexyl)cyclobutanecarboxamide has been studied for its potential pharmacological properties, particularly its effects on the central nervous system. It has been found to have some interesting effects on the dopamine and serotonin systems, which are involved in regulating mood, motivation, and reward. This compound has also been studied for its potential use in treating addiction and other psychiatric disorders.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9-5-7-11(8-6-9)13-12(14)10-3-2-4-10/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXAXEZDONLDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)











